molecular formula C22H26N4O3 B11403242 N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-(3-methylphenoxy)acetamide

N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B11403242
M. Wt: 394.5 g/mol
InChI Key: VODYTEUSXPICMD-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-(3-methylphenoxy)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyrazino[1,2-a]benzimidazole core, which is a fused bicyclic structure, and is functionalized with a methoxyethyl group and a methylphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-(3-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Tetrahydropyrazino[1,2-a]benzimidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the core structure using a suitable methoxyethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Methylphenoxyacetamide Moiety: This is typically done through an amide coupling reaction using 3-methylphenoxyacetic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially yielding the corresponding amine.

    Substitution: The aromatic ring in the methylphenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but it often involves inhibition or activation of key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-(3-methylphenoxy)acetamide
  • N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-(4-methylphenoxy)acetamide

Uniqueness

N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-(3-methylphenoxy)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxyethyl group and the position of the methyl group on the phenoxy ring can significantly impact its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C22H26N4O3/c1-16-4-3-5-18(12-16)29-15-22(27)23-17-6-7-20-19(13-17)24-21-14-25(10-11-28-2)8-9-26(20)21/h3-7,12-13H,8-11,14-15H2,1-2H3,(H,23,27)

InChI Key

VODYTEUSXPICMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N4CCN(CC4=N3)CCOC

Origin of Product

United States

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